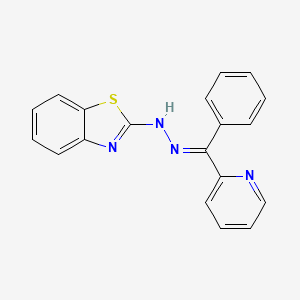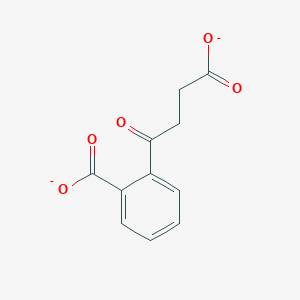
Hexadec-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-3-enoic acid, also known as (E)-3-hexadecenoic acid, is a long-chain unsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond between the third and fourth carbon atoms in the carbon chain. This compound is a member of the omega-9 fatty acid family and is found in various natural sources, including plant and animal fats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadec-3-enoic acid can be synthesized through several methods. One common approach involves the partial hydrogenation of hexadecynoic acid. This process typically uses a palladium catalyst under controlled hydrogenation conditions to selectively reduce the triple bond to a double bond, forming this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of triglycerides containing hexadecenoic acid esters. This process involves the use of strong acids or bases to break down the triglycerides into free fatty acids, which are then purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Hexadec-3-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound peroxides or epoxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The double bond in this compound can be reduced to form hexadecanoic acid using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: The carboxyl group of this compound can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed:
Oxidation: this compound peroxides or epoxides.
Reduction: Hexadecanoic acid.
Substitution: this compound esters or amides
Scientific Research Applications
Hexadec-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: this compound is studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Research has shown that this compound has potential anti-inflammatory and anti-cancer properties, making it a subject of interest in pharmacological studies.
Mechanism of Action
Hexadec-3-enoic acid exerts its effects through several mechanisms:
Anti-inflammatory Action: It modulates the production of inflammatory mediators and alters the infiltration of neutrophils, thereby reducing inflammation.
Anti-cancer Action: this compound has been shown to suppress the migration and proliferation of cancer cells and stimulate tumor suppressor genes. .
Comparison with Similar Compounds
Hexadec-3-enoic acid is unique among long-chain fatty acids due to its specific double bond position and its biological activities. Similar compounds include:
Oleic Acid (C18H34O2): An omega-9 fatty acid with a double bond at the ninth carbon atom.
Palmitoleic Acid (C16H30O2): An omega-7 fatty acid with a double bond at the seventh carbon atom.
Linoleic Acid (C18H32O2): An omega-6 fatty acid with two double bonds at the ninth and twelfth carbon atoms.
Compared to these compounds, this compound has distinct anti-inflammatory and anti-cancer properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2457-70-7 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(Z)-hexadec-3-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |
InChI Key |
PCBKWKNYISJGPJ-YPKPFQOOSA-N |
SMILES |
CCCCCCCCCCCCC=CCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CCC(=O)O |
melting_point |
53 - 54 °C |
physical_description |
Solid |
Synonyms |
delta(3)-hexadecenoic acid delta(3)-hexadecenoic acid, (E)-isomer delta(3)-hexadecenoic acid, (Z)-isomer trans-3-hexadecenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1232211.png)
![2-[2,5-Diethoxy-4-(4-morpholinyl)anilino]-1-(4-methyl-1-piperidinyl)-1-propanone](/img/structure/B1232213.png)



![2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/new.no-structure.jpg)


![(1R,3R,6R,8R,12S,14R,15R,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1232227.png)





